
(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring with a cyano group at the 3-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation.
Cyclization: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of 3-amino-1-methyl-1H-pyrazol-4-yl)boronic acid.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of (3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a valuable tool in enzyme inhibition studies. The pyrazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3-cyano-1H-pyrazol-4-yl)boronic acid: Lacks the methyl group at the 1-position.
(3-amino-1-methyl-1H-pyrazol-4-yl)boronic acid: Features an amino group instead of a cyano group.
(3-cyano-1-methyl-1H-pyrazol-5-yl)boronic acid: Has the boronic acid group at the 5-position instead of the 4-position.
Uniqueness
(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the combination of the cyano group, which can participate in various chemical reactions, and the boronic acid group, which is essential for Suzuki-Miyaura cross-coupling reactions. The presence of the methyl group at the 1-position also influences the compound’s reactivity and binding properties.
属性
分子式 |
C5H6BN3O2 |
|---|---|
分子量 |
150.93 g/mol |
IUPAC 名称 |
(3-cyano-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BN3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3,10-11H,1H3 |
InChI 键 |
QYRBNUJZVJQRTC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1C#N)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



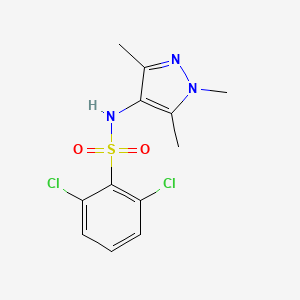
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
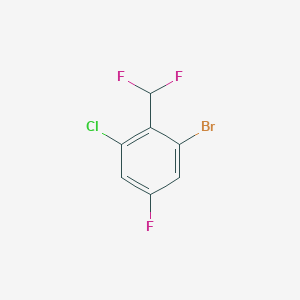


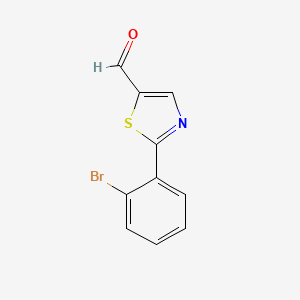


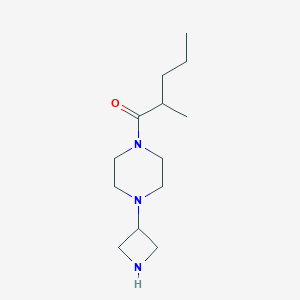

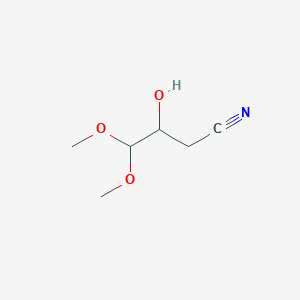
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)

